3-(2-Cyclohexylethyl)pyrrolidine

Vue d'ensemble

Description

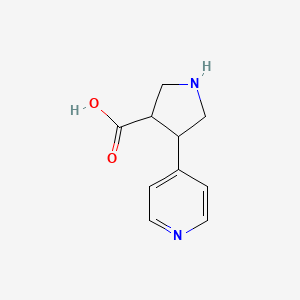

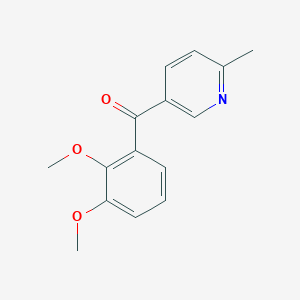

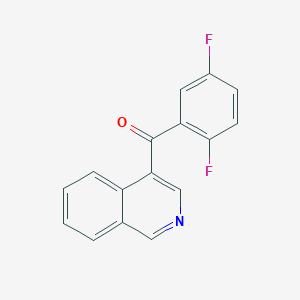

3-(2-Cyclohexylethyl)pyrrolidine is a chemical compound with the CAS Number: 1220035-66-4 . It has a molecular weight of 181.32 .

Molecular Structure Analysis

The linear formula for 3-(2-Cyclohexylethyl)pyrrolidine is C12H23N . The Inchi Code is 1S/C12H23N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h11-13H,1-10H2 .Applications De Recherche Scientifique

- Scientific Field : Organic Chemistry

- Application Summary : This research focuses on the synthesis of a promising group of compounds – 3-spiro-annulated pyrrolidine-2-thiones .

- Methods of Application : The synthesis of pyrrolidine-2-thiones involves thionation of the respective lactams with P2S5 or Lawesson’s reagent. The resulting thiopyrrolidones, bearing another spirofused ring at the C-3 atom, are utilized as key building blocks for the synthesis of biologically active compounds .

- Results : The research provides general information on synthetic methods published over the previous 10 years providing access to 3-spiro-annulated pyrrolidine-2-thiones .

- Scientific Field : Medicinal Chemistry

- Application Summary : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .

- Results : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

Synthesis of 3-spiro-annulated pyrrolidine-2-thiones

Pyrrolidine in Drug Discovery

- Scientific Field : Medicinal Chemistry

- Application Summary : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .

- Results : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- Scientific Field : Inorganic Chemistry

- Application Summary : This research focuses on the synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks .

- Methods of Application : The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .

- Results : The synthetic strategies and related applications of these materials have been summarized systematically .

- Scientific Field : Pharmacology

- Application Summary : Pyrrolidine alkaloids have been shown to possess several important biological activities .

- Methods of Application : The study investigates the various biological activities of pyrrolidine alkaloids .

- Results : Findings suggest that pyrrolidine alkaloids have antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pyrrolidine in Drug Discovery

Synthesis and Applications of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks

Pyrrolidine Alkaloids in Pharmacotherapy

- Pyrrolidine in Drug Discovery

- Scientific Field : Medicinal Chemistry

- Application Summary : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .

- Results : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

Orientations Futures

Propriétés

IUPAC Name |

3-(2-cyclohexylethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAQXQNDWXXIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Cyclohexylethyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)

![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)